

SMILES notation for 5-chloro-3-ethyl-2-methyl-1H-indole

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Compound of Interest

Compound Name: 5-chloro-3-ethyl-2-methyl-1H-indole

Cat. No.: B599063

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Technical Guide: 5-chloro-3-ethyl-2-methyl-1H-indole

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the request for an in-depth technical guide on the chemical compound **5-chloro-3-ethyl-2-methyl-1H-indole**.

Chemical Structure and SMILES Notation

The canonical SMILES (Simplified Molecular-Input Line-Entry System) notation for **5-chloro-3-ethyl-2-methyl-1H-indole** is as follows:

CCc1c(C)[nH]c2ccc(Cl)cc12

This notation represents a molecule with an indole core, substituted with a chlorine atom at the 5th position, a methyl group at the 2nd position, and an ethyl group at the 3rd position.

Technical Data and Experimental Protocols

A comprehensive search for in-depth technical information, including quantitative data, experimental protocols, and established signaling pathways related to **5-chloro-3-ethyl-2-methyl-1H-indole**, has been conducted.

The search results did not yield specific experimental data, synthesis procedures, or biological activity studies for this particular molecule. The scientific literature available through the performed searches primarily focuses on other derivatives of the 5-chloro-indole scaffold. While there is extensive research on related compounds, no documents containing the specific quantitative data or experimental methodologies for **5-chloro-3-ethyl-2-methyl-1H-indole** were identified.

Due to the absence of specific data for **5-chloro-3-ethyl-2-methyl-1H-indole** in the provided search results, it is not possible to fulfill the requirements for:

- Summarizing quantitative data into tables.
- Providing detailed experimental protocols.
- Creating diagrams of signaling pathways or experimental workflows.

Further research or de novo synthesis and analysis would be required to establish the physicochemical properties, biological activity, and associated signaling pathways of this specific compound.

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